molecular formula C14H12F3N B8162127 4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8162127
M. Wt: 251.25 g/mol
InChI Key: HOQRHOAPCWZKMM-UHFFFAOYSA-N
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Description

4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a biphenyl core substituted with both a methyl and a metabolically resilient trifluoromethyl group, a combination intended to fine-tune the molecule's physicochemical properties. Compounds within this chemical class are extensively utilized in the search for novel therapeutic agents. The strategic incorporation of fluorine atoms and trifluoromethyl groups is a established practice to enhance a molecule's metabolic stability, membrane permeability, and overall binding affinity to biological targets. Specifically, fluorine-substituted NH2-biphenyl derivatives have demonstrated significant value as key structural components in the development of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The presence of the aromatic amine functional group makes this compound a versatile intermediate for further synthetic modification, enabling researchers to construct more complex molecular architectures for biological screening. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methylphenyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c1-9-2-4-10(5-3-9)12-8-11(14(15,16)17)6-7-13(12)18/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQRHOAPCWZKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the introduction of the trifluoromethyl group through trifluoromethylation reactions. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. The reaction conditions often involve the use of a fluoride source, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyltrimethylsilane or sodium trifluoroacetate. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For structurally similar fluorinated biphenyl amines, oxidation typically yields nitro derivatives or quinones (if hydroxyl groups are present).

Reaction Type Reagents/Conditions Product Yield Reference
Amine oxidationKMnO₄, H₂SO₄, 60°C, 4 hrs4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-nitro72%
Side-chain oxidationCrO₃, AcOH, 25°C, 12 hrsOxidized methyl to carboxyl group (if applicable)N/A
  • Mechanistic Insight : The amine group is oxidized to a nitro group via intermediate hydroxylamine and nitroso species. Strong acids stabilize intermediates during the process.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group (-CF₃) deactivates the ring and directs substituents to meta positions, while the methyl group activates the ring for ortho/para substitution. The amine group strongly activates its ring for ortho/para attack.

Reaction Reagents Position of Substitution Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°COrtho to amine4'-Methyl-5-(trifluoromethyl)-2-nitro-[1,1'-biphenyl]-2-amine65%
SulfonationH₂SO₄ (fuming), 100°CPara to methylSulfonic acid derivative58%
  • Competing Effects : The -CF₃ group reduces reactivity in its ring, favoring substitutions on the methyl/amine-activated ring .

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the biphenyl backbone for constructing complex architectures.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°CExtended polyaromatic systems85%
Buchwald–HartwigPd₂(dba)₃, Xantphos, KOtBuN-aryl derivatives (e.g., amides, carbamates)78%

Acylation and Alkylation

The amine group reacts with acyl chlorides or alkyl halides to form secondary amines or amides.

Reaction Reagents Product Yield Reference
AcylationAcetyl chloride, pyridineN-acetyl derivative90%
Reductive alkylationFormaldehyde, NaBH₃CNN-methylated derivative68%

Salt Formation

The amine forms stable salts with acids, enhancing solubility for pharmaceutical applications.

Salt Type Reagents Application Reference
HydrochlorideHCl (g), Et₂OImproved aqueous solubility
MesylateMethanesulfonic acid, THFStabilized formulation

Key Reactivity Trends

  • Amine Reactivity : Dominates over aryl substituents in directing electrophiles.

  • -CF₃ Effects : Reduces electron density on its ring, limiting electrophilic substitutions to activated rings .

  • Steric Hindrance : The methyl and trifluoromethyl groups may impede reactions at adjacent positions.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates. Here are some specific areas of application:

  • Anticancer Agents : Research indicates that compounds containing biphenyl structures exhibit significant anticancer activity. The incorporation of trifluoromethyl groups can enhance this activity by altering the pharmacokinetics and pharmacodynamics of the molecules involved .
  • Antidepressants : This compound has been investigated for its potential role in developing new antidepressants. The biphenyl structure is often associated with neuroactive properties, and modifications with trifluoromethyl groups may enhance efficacy and reduce side effects .
  • Antimicrobial Agents : Studies have shown that biphenyl derivatives possess antimicrobial properties. The introduction of trifluoromethyl groups can increase the potency of these compounds against various pathogens, making them suitable candidates for further development in antimicrobial therapies .

Material Science Applications

In addition to its pharmaceutical applications, this compound is also utilized in material sciences:

  • Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of advanced polymers. Its unique properties can improve thermal stability and mechanical strength, making it suitable for high-performance materials used in electronics and coatings .
  • Fluorinated Materials : The trifluoromethyl group contributes to the hydrophobicity and chemical resistance of materials. This characteristic is beneficial for creating surfaces that require low friction or high durability under harsh conditions .

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of biphenyl derivatives incorporating this compound. These compounds were tested against various cancer cell lines, showing promising results with IC50 values significantly lower than existing treatments. The study concluded that the trifluoromethyl substitution was crucial for enhancing activity against resistant cancer types .

Case Study 2: Development of Antimicrobial Compounds

Another investigation focused on modifying existing antimicrobial agents with this compound. By integrating this compound into their structure, researchers observed a marked increase in efficacy against Gram-positive bacteria. This finding suggests that this compound could be pivotal in developing new classes of antibiotics .

Mechanism of Action

The mechanism of action of 4’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Key Properties Evidence ID
4'-Methyl-[1,1'-biphenyl]-2-amine 4'-CH₃ - Electron-donating CH₃ enhances solubility.
- Lower logP (2.8) vs. CF₃ analogs.
5-Methyl-[1,1'-biphenyl]-2-amine 5-CH₃ - Methyl at 5-position sterically hinders para interactions.
- Yield: 53% .
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine 4'-CF₃ - Strong electron-withdrawing effect increases acidity (pKa ~3.5).
- Irritant (Xi classification) .
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine 2'-CF₃ - Ortho-CF₃ induces steric strain, reducing rotational freedom.
- CAS 438-84-6 .
5-Nitro-[1,1'-biphenyl]-2-amine 5-NO₂ - Nitro group lowers pKa (∼1.2) and enhances reactivity for further reduction. - Yield: 71% .

Biological Activity

4'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is an organic compound notable for its trifluoromethyl group and biphenyl structure. The incorporation of the trifluoromethyl group enhances its chemical stability and biological activity, making it a subject of interest in pharmaceutical and agrochemical research. This article reviews the biological activities associated with this compound, including its pharmacological properties and potential applications in drug discovery.

  • Molecular Formula : C14H12F3N
  • Molecular Weight : 251.25 g/mol
  • Structure : The compound features a biphenyl backbone with a methyl and a trifluoromethyl substituent, which significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes and interaction with various proteins and enzymes involved in disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. In particular, docking studies have suggested potential interactions with viral RNA polymerases, which are critical for viral replication. For example, related compounds showed inhibition rates of up to 50% against influenza viruses at concentrations around 50 µM .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that derivatives of this compound can significantly reduce cell viability in a dose-dependent manner. For instance, in a study involving Madin-Darby canine kidney (MDCK) cells infected by the influenza virus, certain derivatives exhibited effective concentrations (EC50) as low as 10 µM .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications to the biphenyl structure can lead to enhanced biological activity. For example, compounds with additional functional groups or altered substitution patterns showed improved inhibition against specific targets such as monoamine oxidase B (MAO-B) .

Case Study 1: Anticancer Properties

A study investigating the anticancer potential of similar biphenyl derivatives highlighted their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest .

CompoundIC50 (µM)Cell Line
G0116.48MDCK
G0210.10MDCK
G0310.04MDCK

Case Study 2: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of this class of compounds. In vitro studies demonstrated that they could inhibit pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, and how are reaction conditions optimized for yield?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. For example, biphenylamine derivatives are prepared by reacting halogenated anilines (e.g., 2-bromo-4-methylaniline) with substituted boronic acids (e.g., 4-trifluoromethylphenylboronic acid). Reaction conditions (e.g., catalyst loading, temperature, and solvent) significantly influence yields, which range from 53% to 85% in analogous syntheses . Optimization involves iterative screening of base (e.g., K2_2CO3_3), ligand systems (e.g., SPhos), and microwave-assisted heating to enhance efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

1H NMR is essential for verifying regioselectivity and substituent positions, particularly for distinguishing methyl (δ ~2.3 ppm) and trifluoromethyl groups (no proton signal). Aromatic protons exhibit splitting patterns (e.g., doublets or triplets) dependent on substitution patterns . Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves structural ambiguities in crystalline derivatives . Cross-referencing with literature data for analogous compounds (e.g., 4'-fluoro-[1,1'-biphenyl]-2-amine) is recommended .

Q. What are the primary research applications of this compound in academic settings?

This biphenylamine derivative serves as a key intermediate in medicinal chemistry and agrochemical research. For example, structurally similar compounds are precursors for succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad, a fungicide. Researchers also explore its utility in synthesizing bioactive molecules via C–N coupling or functionalization reactions .

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, methyl) influence the electronic properties and reactivity of the biphenylamine core?

The electron-withdrawing trifluoromethyl group reduces electron density on the biphenyl ring, affecting nucleophilic aromatic substitution and directing cross-coupling reactions. Computational studies (e.g., DFT) can map charge distribution, while Hammett constants quantify substituent effects. Methyl groups, being electron-donating, may stabilize intermediates during synthesis but require careful steric management in multi-step reactions .

Q. What experimental strategies address low yields or regioselectivity issues in derivatization reactions (e.g., acetylation, halogenation)?

Low yields in acetylation (e.g., N-acetyl derivatization) may arise from steric hindrance. Strategies include:

  • Using bulky acylating agents (e.g., acetyl chloride with DMAP catalyst).
  • Temperature modulation (e.g., reflux in THF vs. room temperature).
  • Protecting group strategies (e.g., Boc protection prior to functionalization) . For regioselectivity, directing groups (e.g., –NH2_2) or transition-metal catalysts (e.g., Pd with chelating ligands) can guide substitution patterns .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when characterizing novel derivatives?

Contradictions arise from solvent effects, tautomerism, or impurities. Methodological steps include:

  • Re-measuring spectra in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • 2D NMR (e.g., COSY, HSQC) to confirm proton-carbon correlations.
  • Comparative analysis with X-ray structures or computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What mechanistic insights guide the design of catalytic systems for C–N bond formation involving this compound?

Hypervalent iodine intermediates or transition-metal catalysts (e.g., Pd, Cu) facilitate C–N coupling. For example, anodically generated iodine(III) species enable electrophilic amination under mild conditions. Key factors include redox potentials of mediators, solvent polarity, and the nucleophilicity of the amine group .

Methodological Tables

Table 1. Comparison of Synthetic Yields for Analogous Biphenylamine Derivatives

SubstituentsMethodYield (%)Key ConditionReference
4'-Chloro, 2-amineSuzuki-Miyaura coupling64Pd(OAc)2_2, SPhos, K2_2CO3_3
3',4',5'-Trifluoro, 2-amineOptimized coupling70Microwave, PdCl2_2(dppf)
4'-Methoxy, 2-amineCross-coupling76Room temperature, 24 h

Table 2. Key NMR Shifts for Substituent Identification

Substituent1^1H NMR (δ, ppm)19^{19}F NMR (δ, ppm)
–CF3_3-62 to -66
–CH3_32.3 (s, 3H)
–NH2_2 (aromatic)5.2–6.0 (br, exchangeable)

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